molecular formula C8H6FN3S2 B1348863 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 73310-96-0

5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No.: B1348863
CAS No.: 73310-96-0
M. Wt: 227.3 g/mol
InChI Key: YLDUFJAYNMXNSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 2-fluoroaniline with thiosemicarbazide under acidic conditions to form the intermediate 2-fluoro-phenylthiosemicarbazide . This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic ring and fluorine atom may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 5-(2-Chloro-phenylamino)-[1,3,4]thiadiazole-2-thiol
  • 5-(2-Methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol

Uniqueness: 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(2-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDUFJAYNMXNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNC(=S)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351692
Record name 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73310-96-0
Record name 73310-96-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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